4-(4-(Benzyloxy)-5-bromopyrimidin-2-yl)morpholine
Overview
Description
The compound “4-(4-(Benzyloxy)-5-bromopyrimidin-2-yl)morpholine” is a complex organic molecule. Unfortunately, there is limited information available specifically for this compound .
Synthesis Analysis
Morpholines, the core structure in the compound, are synthesized from 1,2-amino alcohols and their derivatives, which are the most common starting materials for the preparation of morpholines . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular structure of morpholine, a component of the compound, has been studied extensively. Morpholine is a six-membered aliphatic heterocyclic compound with both nitrogen and oxygen atoms . The carbon atoms adjacent to the N–H bond are saturated, ensuring sp3 hybridization at the nitrogen center .Chemical Reactions Analysis
Morpholines are frequently found in biologically active molecules and pharmaceuticals . They are synthesized from 1,2-amino alcohols and related compounds . Various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs were synthesized in good to excellent yields by a single methodology under similar reaction conditions .Physical and Chemical Properties Analysis
Morpholine, a component of the compound, is a colourless, oily, hygroscopic, volatile liquid with a characteristic amine (“fishy”) odour . It is completely miscible with water, as well as with many organic solvents .Scientific Research Applications
Chemical Synthesis and Compound Development
Studies demonstrate the versatility of compounds similar to 4-(4-(Benzyloxy)-5-bromopyrimidin-2-yl)morpholine in chemical synthesis. Petrov et al. (2015) outlined the synthesis of 2-(Morpholin-4-yl)1-benzothiophene through the addition of morpholine to 1-benzothiophene, indicating the potential for this morpholine derivative in creating structurally complex molecules for pharmaceutical applications (Petrov, Popova, & Androsov, 2015).
Potential in Cancer Research
Lopez et al. (2011) discussed the synthesis of pyrimidines with morpholino or aminodiaryl substituents, aimed at inactivating the human DNA repair protein O(6)-methylguanine-DNA methyltransferase (MGMT), a target in cancer therapy (Lopez et al., 2011). Although the compounds showed poor activities in biochemical evaluations, this research underscores the potential of morpholine derivatives in therapeutic applications targeting DNA repair mechanisms in cancer cells.
Antimicrobial Applications
Attia et al. (2013) synthesized novel thiopyrimidines with morpholine components, showing considerable antimicrobial activity against various bacteria and fungi, indicating the relevance of morpholine derivatives in developing new antimicrobial agents (Attia et al., 2013).
Drug Development and Synthesis
Özil et al. (2018) and Desai et al. (2016) demonstrated the utility of morpholine derivatives in drug development, specifically as glucosidase inhibitors with antioxidant activity and as antimicrobials containing bioactive heterocycles, respectively. These studies highlight the role of such compounds in developing drugs with specific biological activities (Özil, Parlak, & Baltaş, 2018); (Desai, Patel, & Dave, 2016).
Building Blocks for Pharmaceutical and Agrochemical Products
Verdelet et al. (2011) discussed the synthesis of pyridine derivatives, similar in structure to this compound, indicating their potential as building blocks for pharmaceutical and agrochemical products (Verdelet, Mercey, Correa, Jean, & Renard, 2011).
Mechanism of Action
Target of Action
Morpholine-containing compounds have been known to interact with various enzymes such as cathepsin s and cholinesterases . These enzymes play crucial roles in various biological processes, including protein degradation and neurotransmission, respectively.
Mode of Action
Morpholine derivatives have been reported to exhibit inhibitory activity against certain enzymes . The compound may interact with its target enzyme, leading to changes in the enzyme’s activity and subsequently affecting the biochemical processes that the enzyme is involved in.
Pharmacokinetics
In silico evaluations of similar morpholine-containing compounds have indicated promising pharmacokinetic and drug-likeness properties .
Safety and Hazards
Future Directions
The synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . Future research may focus on improving the efficiency and selectivity of these synthesis methods .
Properties
IUPAC Name |
4-(5-bromo-4-phenylmethoxypyrimidin-2-yl)morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O2/c16-13-10-17-15(19-6-8-20-9-7-19)18-14(13)21-11-12-4-2-1-3-5-12/h1-5,10H,6-9,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIIRAXOFYSJQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C(=N2)OCC3=CC=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654740 | |
Record name | 4-[4-(Benzyloxy)-5-bromopyrimidin-2-yl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60654740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885952-23-8 | |
Record name | 4-[5-Bromo-4-(phenylmethoxy)-2-pyrimidinyl]morpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885952-23-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[4-(Benzyloxy)-5-bromopyrimidin-2-yl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60654740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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